![molecular formula C24H22F3NO6 B2570897 Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 845660-71-1](/img/structure/B2570897.png)
Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
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Overview
Description
This compound contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring. It also contains a trifluoromethyl group, an ethyl ester group, and a pyrrolidinylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the various functional groups attached to it. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the ethyl ester group could undergo hydrolysis, and the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Trifluoromethyl Heterocycles Synthesis
Trifluoromethyl heterocycles are synthesized using versatile intermediates like Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, demonstrating the compound's relevance in creating a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These heterocycles have broad applications in medicinal chemistry due to their unique biological activities (Honey et al., 2012).
Chromen Derivatives and Their Transformations
The reactivity of chromen derivatives with various nucleophiles, leading to the formation of pyrroles, pyridines, and triazinones, underscores the potential for chemical diversity and complexity achievable with chromen-based structures. For instance, reactions involving Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been explored for the formation of triazinones and diones, revealing pathways for synthesizing novel heterocyclic compounds (Vetyugova et al., 2018).
Photocatalytic Profiles and Environmental Behavior
The environmental fate of related compounds, such as Ethyl-4-aminobenzoate, has been studied to understand the transformation products and photocatalytic degradation pathways. These studies provide insights into the potential environmental impact and degradation mechanisms of similar compounds, emphasizing the importance of understanding their stability and transformation in environmental contexts (Li et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO6/c1-2-32-23(31)14-5-7-15(8-6-14)33-21-19(30)16-9-10-18(29)17(13-28-11-3-4-12-28)20(16)34-22(21)24(25,26)27/h5-10,29H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIIYAUTYSIHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
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